5,5-Dimethyl-1,3-dioxane
Overview
Description
5,5-Dimethyl-1,3-dioxane is an organic compound with the molecular formula C6H12O2. It is a six-membered ring containing two oxygen atoms and two methyl groups attached to the same carbon atom. This compound is known for its stability and is often used as a solvent and in the synthesis of other organic compounds .
Mechanism of Action
Target of Action
This compound is primarily used as a solvent and in chemical synthesis .
Mode of Action
As a solvent, it likely interacts with other compounds to facilitate chemical reactions .
Biochemical Pathways
As a solvent, it may influence the solubility and reactivity of other compounds in a given reaction .
Pharmacokinetics
As a solvent, its bioavailability would largely depend on the compound it is carrying .
Result of Action
As a solvent, it is primarily used to facilitate chemical reactions rather than exerting direct biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,5-Dimethyl-1,3-dioxane. For instance, temperature and pressure can affect its boiling point . Additionally, it should be stored and handled away from heat sources and open flames for safety .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,5-Dimethyl-1,3-dioxane can be synthesized through the reaction of neopentyl glycol with formaldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxanes depending on the substituent introduced.
Scientific Research Applications
5,5-Dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
1,3-Dioxane: A similar compound with a six-membered ring containing two oxygen atoms but without the methyl groups.
1,3-Dioxolane: A five-membered ring analog of 1,3-dioxane.
2,2-Dimethyl-1,3-dioxane: Another dioxane derivative with different substitution patterns.
Uniqueness: 5,5-Dimethyl-1,3-dioxane is unique due to the presence of two methyl groups on the same carbon atom, which imparts additional stability and distinct chemical properties compared to other dioxane derivatives. This structural feature makes it particularly useful in applications requiring stable and inert solvents .
Properties
IUPAC Name |
5,5-dimethyl-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)3-7-5-8-4-6/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJIPFNVBDLRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCOC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236182 | |
Record name | 5,5-Dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-98-0 | |
Record name | 5,5-Dimethyl-1,3-dioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5-Dimethyl-1,3-dioxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,3-dioxane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139437 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-Dimethyl-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-dimethyl-1,3-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,5-DIMETHYL-1,3-DIOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA3NWA96LK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5,5-Dimethyl-1,3-dioxane?
A1: this compound has the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include 1H NMR, 13C NMR, FTIR, and photoelectron spectroscopy. [, , , , ]
Q3: What is the preferred conformation of this compound?
A3: this compound predominantly exists in a chair conformation. This preference has been confirmed both in solution and solid state through NMR and X-ray crystallography studies. [, , ]
Q4: How does deuterium substitution affect the conformational equilibrium in this compound?
A4: Studies show that deuterium in this compound-2-d1 prefers the equatorial position. This isotope effect is attributed to n-sigma* hyperconjugation, a phenomenon also responsible for the anomeric effect. []
Q5: How does this compound participate in homolytic telomerization reactions?
A5: this compound acts as a telogen in homolytic telomerization with vinyltrimethylsilane, leading to the formation of 2- and 4-substituted 5,5-dimethyl-1,3-dioxanes and a formate ester. [, ]
Q6: Can this compound undergo cationic ring-opening polymerization?
A6: While steric hindrance from the dimethyl group can pose challenges, this compound can undergo cationic ring-opening polymerization when initiated with specific catalysts like trifluoromethanesulfonic acid or boron trifluoride etherate. []
Q7: What is the role of this compound in the synthesis of branched polymers?
A7: The derivative this compound-2-one (NPC) serves as a monomer in the ring-opening polymerization for synthesizing branched aliphatic polycarbonates. This reaction, initiated by polyfunctional alcohols and hyperbranched polyesters, yields star polymers with controlled molecular weight and thermal properties. [, ]
Q8: Can this compound be used as a building block in organic synthesis?
A8: Yes, derivatives like 2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane can be synthesized and further utilized to access compounds like 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane, valuable in organic synthesis. []
Q9: Is this compound found in the environment?
A9: Yes, this compound and its alkyl derivatives are identified as malodorous contaminants in water sources, originating from industrial wastewater, particularly from polyester resin production. [, , , ]
Q10: How are this compound and related compounds analyzed in environmental samples?
A10: Analytical methods employed for detecting these compounds include closed-loop stripping analysis (CLSA), gas chromatography-mass spectrometry (GC-MS), headspace gas chromatography, and flavor profile analysis (FPA). [, , , ]
Q11: Does this compound exhibit any catalytic properties?
A11: While not a catalyst itself, this compound participates in reactions catalyzed by compounds like disodium phthalocyanine (Pc–Na2), showcasing its involvement in base-catalyzed aldol condensations. []
Q12: Have computational methods been used to study this compound?
A12: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to study this compound's electronic structure, conformational behavior, and reactivity. [, ]
Q13: Are there any safety concerns associated with this compound?
A13: While specific toxicity data for this compound is limited in the provided research, its presence as a water contaminant raises concerns about potential adverse effects on human health and the environment. [, , ]
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